Target Engagement Potential: SMYD2/3 Inhibitory Activity Class Comparison
As a pyrrolidine carboxamide falling within the generic Formula I of Epizyme's SMYD inhibitor patent family, 2034598-29-1 is expected to exhibit inhibitory activity against SMYD2 and/or SMYD3 proteins [1]. While no compound-specific IC50 data is publicly available, the patent class reports that representative compounds display SMYD3 IC50 values in the sub-micromolar range (typically <1 µM) in biochemical assays [1]. This differentiates the compound from non-benzodioxole pyrrolidine carboxamides such as the PKCδ-targeting compounds described by Omar et al., which exhibit anticancer IC50 values of 0.5-10 µM in hepatocellular carcinoma cell lines but operate via a distinct mechanism unrelated to SMYD proteins [2].
| Evidence Dimension | Biochemical target inhibition (SMYD3) |
|---|---|
| Target Compound Data | Expected IC50 <1 µM (based on patent class exemplars) |
| Comparator Or Baseline | Non-SMYD pyrrolidine carboxamides (Omar et al. series): HCC cell IC50 0.5-10 µM |
| Quantified Difference | Qualitative mechanistic difference; potency range overlap prevents direct quantitative comparison |
| Conditions | Biochemical SMYD3 assay (patent) vs. HCC cell viability assay (literature) |
Why This Matters
For procurement decisions in epigenetic drug discovery, the likelihood of SMYD2/3 engagement directs compound use toward specific oncology screening cascades distinct from general cytotoxic carboxamides.
- [1] Kuntz, K. W., et al. (Epizyme, Inc.). Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent Application Publication No. US 2020/0048195 A1, 2020. View Source
- [2] Omar, H. A., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues.... Eur. J. Med. Chem., 139, 804-814. View Source
